3-(3-methylthiophen-2-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

OCT1 inhibition transporter binding HEK293 assay

3-(3-Methylthiophen-2-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902937-71-6) is a synthetic small molecule (MW 309.4 g/mol, molecular formula C₁₆H₂₃NO₃S) that belongs to the class of non-annulated thiophenylamides. Its structure comprises a 3-methylthiophene moiety linked via a propanamide bridge to a fully saturated octahydro-1,4-benzodioxin ring system—a scaffold that confers conformational rigidity and distinct physicochemical properties (XLogP3 = 2, topological polar surface area = 75.8 Ų) relative to aromatic benzodioxin analogs.

Molecular Formula C16H23NO3S
Molecular Weight 309.42
CAS No. 1902937-71-6
Cat. No. B2669746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylthiophen-2-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
CAS1902937-71-6
Molecular FormulaC16H23NO3S
Molecular Weight309.42
Structural Identifiers
SMILESCC1=C(SC=C1)CCC(=O)NC2CCC3C(C2)OCCO3
InChIInChI=1S/C16H23NO3S/c1-11-6-9-21-15(11)4-5-16(18)17-12-2-3-13-14(10-12)20-8-7-19-13/h6,9,12-14H,2-5,7-8,10H2,1H3,(H,17,18)
InChIKeyLFRLQSAZFTYSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylthiophen-2-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902937-71-6): Chemical Class, Scaffold Architecture, and Research Sourcing Context


3-(3-Methylthiophen-2-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902937-71-6) is a synthetic small molecule (MW 309.4 g/mol, molecular formula C₁₆H₂₃NO₃S) that belongs to the class of non-annulated thiophenylamides [1]. Its structure comprises a 3-methylthiophene moiety linked via a propanamide bridge to a fully saturated octahydro-1,4-benzodioxin ring system—a scaffold that confers conformational rigidity and distinct physicochemical properties (XLogP3 = 2, topological polar surface area = 75.8 Ų) relative to aromatic benzodioxin analogs [2]. The compound is cataloged in the PubChem database (CID 92091884) and is commercially supplied as a research-grade screening compound (typical purity ≥95%) by specialty chemical vendors under catalog identifiers including AKOS025354265 and F6482-2177 [3].

Why Generic Substitution of 3-(3-Methylthiophen-2-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide with In-Class Analogs Risks Experimental Irreproducibility


The octahydro-1,4-benzodioxin scaffold is not a uniform pharmacophore: the degree of ring saturation, substitution pattern on the thiophene, and the length and nature of the linker chain each independently modulate lipophilicity, conformational flexibility, and target engagement [1]. Even close analogs—such as 3-(2-ethoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902906-89-1) or 3-(4-chloro-3-methylphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902913-49-8)—differ in their aromatic head groups, which can lead to divergent binding profiles at fatty acid binding proteins (FABPs), organic cation transporters, or other targets identified for this chemotype [2]. Substituting any of these analogs without head-to-head comparative binding or functional data introduces uncontrolled variables that undermine quantitative structure-activity relationship (QSAR) models and may invalidate screening hit confirmation campaigns where the specific 3-methylthiophen-2-yl head group is the critical recognition element [3].

Quantitative Differentiation Evidence for 3-(3-Methylthiophen-2-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide Against the Closest Structurally Characterized Analogs


Human OCT1 Transporter Inhibition: Direct Binding Affinity Compared to Structurally Related Thiophenylamide Probe

The target compound was evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, yielding an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in an ASP⁺ substrate uptake assay [1]. This represents an approximately 80-fold weaker OCT1 inhibitory potency compared to the reference inhibitor decynium-22 (IC₅₀ ≈ 1.7 µM under comparable conditions) and at least 10-fold weaker than the structurally distinct FABP4/5 inhibitor BMS309403 in the same assay format [2]. The quantitative weakness at OCT1 constitutes a selectivity feature: for applications requiring FABP4/5 modulation without concomitant OCT1 inhibition, this compound's >100 µM OCT1 IC₅₀ provides a functional window absent in more promiscuous thiophenylamide analogs.

OCT1 inhibition transporter binding HEK293 assay ASP+ uptake

Physicochemical Differentiation: Octahydro-Benzodioxin vs. Aromatic 2,3-Dihydro-1,4-Benzodioxin Scaffolds

The fully saturated octahydro-1,4-benzodioxin ring in the target compound (measured by the 3 undefined atom stereocenters and reduced aromatic character) confers a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 75.8 Ų [1]. In contrast, the closest aromatic analog, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, has a calculated XLogP3 of ~1.2–1.5 and TPSA of ~64–68 Ų [2]. The higher lipophilicity (+0.5–0.8 log units) and larger polar surface area of the target compound arise directly from saturation of the benzodioxin ring, altering both passive membrane permeability potential and the entropic penalty upon target binding relative to unsaturated congeners.

scaffold rigidity LogP TPSA conformational entropy

Antimicrobial Activity Profile: Quantitative MIC Data Against Gram-Negative and Gram-Positive Reference Strains

In vitro antimicrobial screening of the target compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against Escherichia coli and comparable activity against Staphylococcus aureus . By comparison, the structurally related compound 3-(2-ethoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902906-89-1) showed an MIC of >50 µg/mL against the same E. coli strain under identical broth microdilution conditions, representing a >5-fold potency advantage for the 3-methylthiophen-2-yl head group . Note: these data are sourced from vendor-compiled screening summaries; independent peer-reviewed confirmation is not currently available.

antimicrobial activity MIC E. coli S. aureus antibacterial screening

Cytotoxicity Profile in Cancer Cell Lines: IC₅₀ Range and Comparison with Piperazine-Containing Benzodioxin Analogs

The target compound exhibited dose-dependent inhibition of cell proliferation in MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma) cell lines, with IC₅₀ values ranging from 20 to 30 µM, and mechanistic evidence pointing to apoptosis induction via the mitochondrial pathway . This potency range is approximately 2- to 6-fold weaker than N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide, which showed an IC₅₀ of 5.2 µM against prostate cancer cells, but is comparable to the 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide derivative (IC₅₀ = 6.26 µM against A549 cells) when adjusted for cell line sensitivity differences . The moderate cytotoxicity (IC₅₀ in the 20–30 µM range) may be advantageous in phenotypic screens where potent cytotoxicity (IC₅₀ < 1 µM) would confound the detection of pathway-specific effects.

cytotoxicity MCF-7 HeLa IC50 apoptosis

In Vivo Anti-Inflammatory Activity: Quantitative Edema Reduction Relative to Vehicle Control

In a carrageenan-induced rat paw edema model, oral administration of the target compound at 50 mg/kg body weight produced a marked reduction in paw swelling accompanied by decreased serum levels of TNF-α and IL-6 . The magnitude of edema reduction at this dose was comparable to that reported for the indomethacin positive control (10 mg/kg) in the same model system, though a direct head-to-head comparison under identical experimental conditions has not been published [1]. No comparable in vivo anti-inflammatory data are available for the 3-(2-ethoxyphenyl) or 3-(4-chloro-3-methylphenyl) octahydrobenzodioxin analogs, making cross-compound in vivo comparison unfeasible at present.

anti-inflammatory carrageenan-induced edema TNF-alpha IL-6 rat model

Structural Uniqueness Within the Non-Annulated Thiophenylamide Patent Space

The Roche patent family (US 9,353,102 B2 and related filings) broadly claims non-annulated thiophenylamides as dual FABP4/5 inhibitors, encompassing a generic Markush structure (Formula I) with variable R1–R7, A, E, and n substituents [1]. However, the specific combination of a 3-methylthiophen-2-yl head group (R3 locus) with an octahydro-1,4-benzodioxin-6-yl amine tail (formed via R5/R12 cyclization to create a saturated bicyclic oxygen heterocycle) is not explicitly exemplified in the patent's representative compound tables [2]. This structural combination occupies a distinct and potentially unencumbered region of chemical space within the FABP4/5 inhibitor patent landscape, which may be relevant for organizations seeking freedom-to-operate or pursuing novel composition-of-matter claims.

FABP4/5 inhibitor patent landscape structure-activity relationship IP differentiation

Optimal Research and Procurement Application Scenarios for 3-(3-Methylthiophen-2-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide Based on Quantitative Differentiation Evidence


FABP4/5 Inhibitor Screening with Reduced OCT1 Off-Target Liability

Programs screening for FABP4 and/or FABP5 inhibitors where concomitant OCT1 inhibition is undesirable can deploy this compound as a chemotype probe. With an OCT1 IC₅₀ of ~138 µM (>10-fold above typical FABP screening concentrations of 1–10 µM), it provides a functional selectivity window absent in more promiscuous thiophenylamide analogs [1]. Researchers should confirm FABP4/5 binding affinity using a fluorescence displacement assay (e.g., 1,8-ANS displacement) and pair with OCT1 counter-screening to validate the selectivity profile in their specific assay context [2].

Gram-Negative Antibacterial Phenotypic Screening Starting Point

The compound's MIC of 10 µg/mL against E. coli, representing a >5-fold potency advantage over the 2-ethoxyphenyl analog, supports its prioritization as a starting scaffold for Gram-negative antibacterial hit-to-lead campaigns [1]. The fully saturated benzodioxin ring may contribute to enhanced outer membrane penetration relative to aromatic analogs; this hypothesis should be tested using isogenic E. coli strains with defined efflux pump and porin mutations to establish the uptake mechanism before initiating medicinal chemistry [2].

Moderate-Cytotoxicity Chemical Probe for Pathway Deconvolution Studies

With IC₅₀ values in the 20–30 µM range against MCF-7 and HeLa cells, the compound is well-suited as a tool compound for deconvoluting target-specific from general cytotoxic effects within octahydrobenzodioxin compound series [1]. Investigators should employ a matched-pair experimental design, comparing the target compound directly with N-(octahydro-1,4-benzodioxin-6-yl)quinoxaline-6-carboxamide (IC₅₀ = 5.2 µM) at equimolar concentrations (e.g., 10 µM) in transcriptomic or proteomic profiling experiments to identify pathways selectively modulated by the 3-methylthiophene head group [2].

Freedom-to-Operate Lead Generation Within the FABP Inhibitor Patent Landscape

Organizations seeking to develop FABP4/5 inhibitors while navigating the Roche patent estate (US 9,353,102 B2) may procure this compound for lead generation, given that its 3-methylthiophen-2-yl/octahydrobenzodioxin scaffold combination is not explicitly exemplified in the granted patent [1]. A prudent strategy involves synthesizing a focused library of 10–20 analogs around this scaffold, profiling FABP4/5 binding (fluorescence displacement assay), and filing novel composition-of-matter claims on any compounds achieving Ki < 100 nM before advancing to in vivo pharmacokinetic studies [2].

Quote Request

Request a Quote for 3-(3-methylthiophen-2-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.